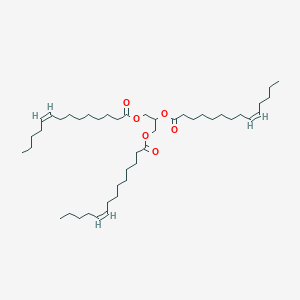

TG(14:1(9Z)/14:1(9Z)/14:1(9Z))

Vue d'ensemble

Description

TG(14:1(9Z)/14:1(9Z)/14:1(9Z)) is a type of triglyceride . Triglycerides (TGs or TAGs) are also known as triacylglycerols or triacylglycerides, meaning that they are glycerides in which the glycerol is esterified with three fatty acid groups .

Molecular Structure Analysis

The molecular structure of a triglyceride consists of a glycerol backbone esterified with three fatty acid groups . The specific molecular structure of TG(14:1(9Z)/14:1(9Z)/14:1(9Z)) is not provided in the search results.

Chemical Reactions Analysis

Triglycerides can undergo various chemical reactions, including hydrolysis and transesterification . The specific chemical reactions involving TG(14:1(9Z)/14:1(9Z)/14:1(9Z)) are not mentioned in the search results.

Applications De Recherche Scientifique

Theory-Guided Data Science in Scientific Discovery :

- TGDS (Theory-guided data science) is an emerging paradigm that integrates scientific knowledge to improve the effectiveness of data science models in scientific discovery. It is gaining prominence in fields like turbulence modeling, material discovery, quantum chemistry, biomedical science, and climate science (Karpatne et al., 2016).

Transient Grating Spectroscopy for Material Characterization :

- Transient grating (TG) spectroscopy, a technique to measure mean-free-path (MFP) spectra using observations of quasiballistic heat conduction, can lead to a better understanding of heat conduction in solids (Hua & Minnich, 2014).

Nanoscale Confinement Effects in Polystyrene Films :

- This research on nanoscale confinement effects on glass transition temperatures in polystyrene films could inform the understanding of molecular interactions and behaviors at the nanoscale, which may be relevant in the context of understanding complex compounds (Kim & Torkelson, 2011).

Application Traffic Models in Network-on-Chip Designs :

- The development of application traffic models for benchmarking Networks-on-Chip designs can provide insights into the complex data handling and processing that might be relevant in the analysis of complex chemical compounds (Pekkarinen et al., 2011).

Impact of Learning Models on Scientific Reasoning Abilities :

- This study explores the effect of Scaffolding-based learning models on scientific reasoning abilities, which is crucial in the context of understanding and interpreting complex scientific data and compounds (Azmi et al., 2020).

Surface Modification of TiO2 Nanocrystallites :

- Research on the nanocrystallite growth of TiO2 surface modification with ZnO prepared by a coprecipitation process offers insights into nanomaterial synthesis and characterization, which may be relevant to the study of complex triglycerides (Ko et al., 2014).

Biomass Proximate Analysis Using Thermogravimetry :

- A novel thermogravimetric method to determine biomass proximate analysis data offers insights into advanced analytical techniques that could be applicable in the analysis of complex organic compounds (García et al., 2013).

Molecular Alterations in Tectal Glioma :

- The study on molecular alterations in tectal glioma highlights the importance of detailed molecular analysis, which can be essential in the study of complex chemical structures like TG(14:1(9Z)/14:1(9Z)/14:1(9Z)) (Chiang et al., 2019).

Mécanisme D'action

Target of Action

The primary targets of TG(14:1(9Z)/14:1(9Z)/14:1(9Z)) are enzymes involved in lipid metabolism, such as lipases, and transporters involved in lipid transport . These enzymes and transporters play a crucial role in the breakdown, synthesis, and transport of lipids in the body.

Mode of Action

TG(14:1(9Z)/14:1(9Z)/14:1(9Z)) interacts with its targets by serving as a substrate. In the intestine, triglycerides are split into glycerol and fatty acids, a process called lipolysis, with the help of lipases and bile secretions . The free fatty acids can then be taken up by various tissues as a source of energy .

Biochemical Pathways

The breakdown of TG(14:1(9Z)/14:1(9Z)/14:1(9Z)) leads to the release of free fatty acids and glycerol, which can enter various biochemical pathways. The free fatty acids can be used as an energy source by various tissues, while the glycerol component can be converted into glucose for brain fuel when it is broken down .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of TG(14:1(9Z)/14:1(9Z)/14:1(9Z)) are largely determined by its lipid nature. Being a very hydrophobic molecule, it is practically insoluble in water . After ingestion, it is absorbed in the intestine and transported in the blood as part of lipoproteins .

Result of Action

The action of TG(14:1(9Z)/14:1(9Z)/14:1(9Z)) results in the provision of energy to various tissues in the body. It also plays a role in maintaining energy balance in the body .

Action Environment

The action, efficacy, and stability of TG(14:1(9Z)/14:1(9Z)/14:1(9Z)) can be influenced by various environmental factors. For instance, the presence of other dietary components, such as proteins and carbohydrates, can affect its absorption and metabolism. Moreover, individual factors, such as age, sex, and health status, can also influence its action .

Propriétés

IUPAC Name |

2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H80O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-43(46)49-40-42(51-45(48)39-36-33-30-27-24-21-18-15-12-9-6-3)41-50-44(47)38-35-32-29-26-23-20-17-14-11-8-5-2/h13-18,42H,4-12,19-41H2,1-3H3/b16-13-,17-14-,18-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMDCUOOYCRSIP-WLFVLELZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCC)OC(=O)CCCCCCCC=CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCC)COC(=O)CCCCCCC/C=C\CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H80O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556269 | |

| Record name | Propane-1,2,3-triyl (9Z,9'Z,9''Z)tri-tetradec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(14:1(9Z)/14:1(9Z)/14:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0047885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

TG(14:1(9Z)/14:1(9Z)/14:1(9Z)) | |

CAS RN |

99483-10-0 | |

| Record name | Propane-1,2,3-triyl (9Z,9'Z,9''Z)tri-tetradec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

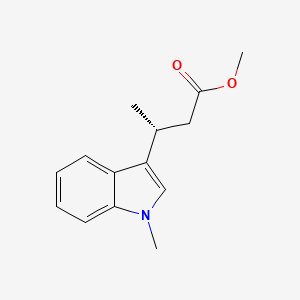

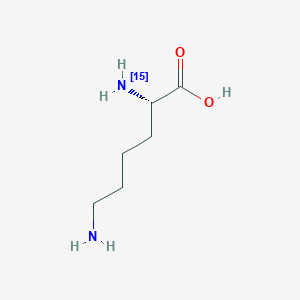

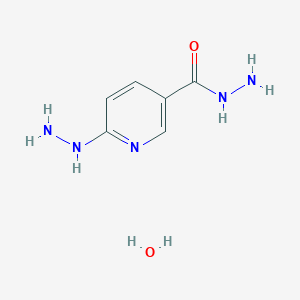

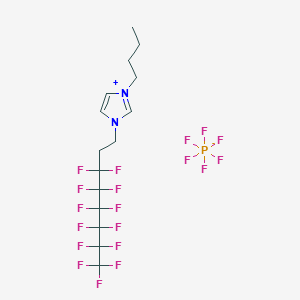

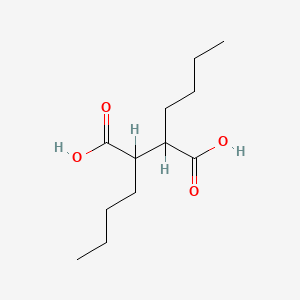

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride](/img/structure/B1627325.png)

![[(2-Methyl-1-[2-(trimethylsiloxy)ethoxy]-1-propenyl)oxy]trimethylsilane](/img/structure/B1627335.png)